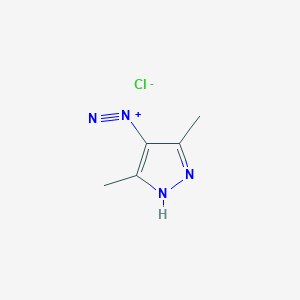
CID 71330138
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71330138 is a useful research compound. Its molecular formula is C2H2BLi and its molecular weight is 43.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of a compound typically involves several synthetic routes and reaction conditions. These can include:
Condensation Reactions: Combining two molecules to form a larger molecule with the loss of a small molecule such as water.
Oxidation and Reduction Reactions: Changing the oxidation state of the compound to introduce or remove functional groups.
Substitution Reactions: Replacing one functional group with another.
Industrial Production Methods
Industrial production methods often involve scaling up laboratory procedures to produce the compound in larger quantities. This can include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions can include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
Aplicaciones Científicas De Investigación
The compound can have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in chemical synthesis.
Biology: Studied for its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of a compound involves the molecular targets and pathways it affects. This can include:
Binding to Receptors: Interacting with specific receptors on cells to produce a biological effect.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting the signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds can be identified based on their chemical structure and properties. These might include:
Structural Analogues: Compounds with a similar structure but different functional groups.
Functional Analogues: Compounds with different structures but similar biological activities.
Uniqueness
The uniqueness of the compound can be highlighted by comparing its properties and activities with those of similar compounds. This can include differences in:
Potency: The strength of its biological effects.
Selectivity: Its ability to target specific pathways or receptors.
Stability: Its chemical stability under different conditions.
Propiedades
Número CAS |
93895-32-0 |
|---|---|
Fórmula molecular |
C2H2BLi |
Peso molecular |
43.8 g/mol |
InChI |
InChI=1S/C2H2B.Li/c1-2-3-1;/h1-2H;/q-1;+1 |
Clave InChI |
PYZVSZAXQHYJSK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-]1C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


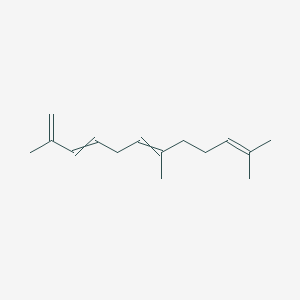
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
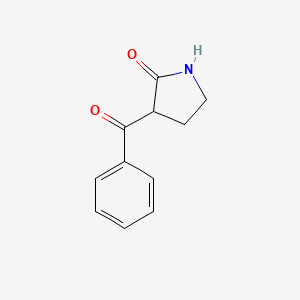
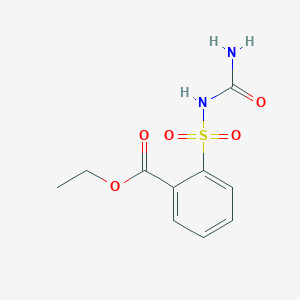
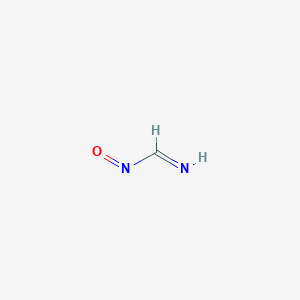
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
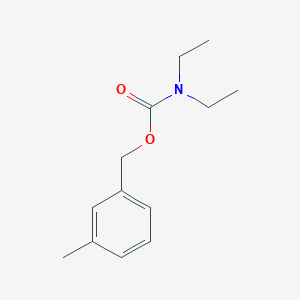
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
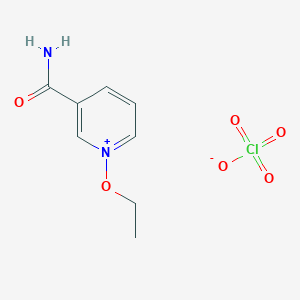
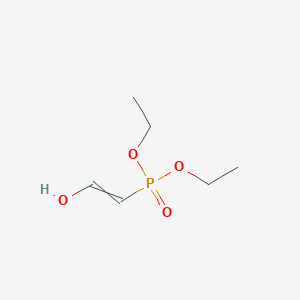
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
